molecular formula C15H21BO4 B1426081 Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 955929-54-1

Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1426081
M. Wt: 276.14 g/mol
InChI Key: ZEWWIRVGQHLZJP-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a boric acid ester intermediate with a benzene ring . It is a solid substance with a molecular weight of 276.14 .


Molecular Structure Analysis

The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .


Physical And Chemical Properties Analysis

“Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a solid substance . More specific physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an intermediate in the synthesis of various compounds. Huang et al. (2021) synthesized similar boric acid ester intermediates and analyzed their crystal structure and physicochemical properties using techniques like FTIR, NMR, mass spectrometry, X-ray diffraction, and density functional theory (DFT) (Huang et al., 2021). Wu et al. (2021) also synthesized related compounds and conducted conformational analysis and DFT studies, providing insights into their molecular structures and vibrational properties (Wu et al., 2021).

Boron Chemistry and Catalysis

In the field of boron chemistry, Takagi and Yamakawa (2013) investigated the syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides. This method is significant in the borylation of arylbromides bearing sulfonyl groups, highlighting its potential in organic synthesis (Takagi & Yamakawa, 2013).

Medicinal Chemistry Applications

In medicinal chemistry, Das et al. (2011) designed and synthesized boron-containing phthalazin-1(2H)-one and benzo[b][1,4]oxazine derivatives, showcasing the utility of boron chemistry in drug development. The synthesized compounds are being evaluated for their biological activities, indicating their potential in pharmaceutical research (Das et al., 2011).

Prochelators and Cytoprotection

Wang and Franz (2018) modified aroylhydrazone prochelators with boronate groups, including similar boron-containing structures. These prochelators, upon reaction with hydrogen peroxide, release chelators that sequester iron(III) and inhibit iron-catalyzed oxidative damage. This research demonstrates the role of boron-containing compounds in developing therapeutics targeting oxidative stress (Wang & Franz, 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P402 + P404, P501 .

properties

IUPAC Name

methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-10-11(13(17)18-6)8-7-9-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWWIRVGQHLZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726315
Record name Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

955929-54-1
Record name Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Kraljić, D Jelić, D Žiher, A Cvrtila, S Dragojević… - Molecules, 2019 - mdpi.com
Autotaxin (ATX) is an extracellular enzyme that hydrolyses lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), which has a role in the mediation of inflammation, fibrosis and …
Number of citations: 18 www.mdpi.com

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